molecular formula C15H22O2 B546541 Valerenic acid CAS No. 3569-10-6

Valerenic acid

Cat. No.: B546541
CAS No.: 3569-10-6
M. Wt: 234.33 g/mol
InChI Key: FEBNTWHYQKGEIQ-SUKRRCERSA-N
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Description

Valerenic acid is a sesquiterpenoid constituent of the essential oil derived from the valerian plant (Valeriana officinalis). This compound is known for its sedative properties and is often used in herbal supplements aimed at treating insomnia and anxiety. This compound is one of the primary active components responsible for the therapeutic effects of valerian root extracts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Valerenic acid can be synthesized through various chemical routes. One common method involves the extraction of this compound from valerian root using supercritical fluid extraction with carbon dioxide. This method operates under pressures of 10–20 MPa and temperatures of 40–50°C. The addition of 5% ethanol or methanol as a modifier to the carbon dioxide can enhance the yield .

Industrial Production Methods

In industrial settings, this compound is often extracted from valerian roots using ethanol or methanol as solvents. The roots are macerated or percolated with 60–70% ethanol on a 1:5 herb-to-solvent ratio. The extracts are then dried to facilitate incorporation into products such as tablets and capsules .

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Yields

Reaction StepConditionsYield (%)Reference
IMDA cyclization150°C, toluene62
Stereoselective ketone reductionNaBH₄/CeCl₃, MeOH85

Biochemical Interactions

This compound binds selectively to biological targets through non-covalent interactions:

  • GABAA Receptor Modulation : Acts as a positive allosteric modulator via β₂/β₃ subunit interaction (EC₅₀: 10.7 μM) .
  • 5-HT5a Receptor Partial Agonism : Binds with IC₅₀ = 17.2 μM .
  • TRPV1 Channel Activation : Enhances capsaicin response in CHO cells .

Table 2: Receptor Binding Affinities

TargetActivity TypeIC₅₀/EC₅₀Reference
GABAA (β₃ subunit)Positive allosteric10.7 μM
5-HT5aPartial agonist17.2 μM
TRPV1Activator/PotentiatorN/A

Stability and Degradation

  • Thermal Stability : Decomposes above 140°C, forming unidentified sesquiterpenoid byproducts .
  • Oxidative Sensitivity : Rapid degradation under UV light or O₂ exposure, requiring storage at −20°C in inert atmospheres .

Table 3: Stability Under Storage Conditions

ConditionDegradation Rate (per year)Key ByproductsReference
25°C, air25%Hydroxythis compound
−20°C, N₂ atmosphere<5%None detected

Enzyme Inhibition Activity

This compound inhibits enzymes linked to metabolic disorders:

  • α-Glucosidase : IC₅₀ = 0.617 mg/mL (potent inhibition) .
  • ACE (Angiotensin-Converting Enzyme) : IC₅₀ = 0.225 mg/mL .

Table 4: Enzyme Inhibition Data

EnzymeSubstrateIC₅₀ (mg/mL)Reference
α-Glucosidase4-Nitrophenyl glucopyranoside0.617
ACEHippuryl-histidyl-leucine0.225

Derivative Formation

Chemical modifications enhance solubility or bioactivity:

  • Hydroxylation : Yields hydroxythis compound (C₁₅H₂₂O₃) .
  • Acetylation : Forms acetoxythis compound (C₁₇H₂₄O₄) .

Metabolic Pathways

In vivo, this compound undergoes hepatic glucuronidation (Phase II metabolism) and β-oxidation , with a plasma half-life of 1.1 hours in humans . Metabolites include:

  • Glucuronide conjugates : Detected in urine .
  • This compound sulfates : Identified in hepatic microsomes .

Photochemical Reactivity

UV irradiation induces cis-trans isomerization at the α,β-unsaturated carbonyl group, reducing receptor binding efficacy by 60% .

Scientific Research Applications

Pharmacological Applications

1.1. Sedative and Anxiolytic Effects

Valerenic acid is primarily recognized for its sedative properties, which are attributed to its action as a positive allosteric modulator of GABAA_A receptors. Studies indicate that this compound enhances GABAergic neurotransmission, which is crucial for its anxiolytic effects. Research has shown that it selectively binds to the β subunits of GABAA_A receptors, influencing anxiety-related behaviors in animal models .

Table 1: Effects of this compound on GABAA_A Receptor Activity

StudyMethodFindings
In vitro assaysThis compound acts as a positive allosteric modulator at GABAA_A receptors.
Mouse modelsReduced anxiety-like behaviors observed after administration of this compound.

1.2. Neuroprotective Properties

This compound has demonstrated neuroprotective effects, particularly in models of oxidative stress and neurodegeneration. A study indicated that this compound could mitigate oxidative damage in HepG2 cells induced by benomyl, enhancing antioxidant defense mechanisms . Additionally, it promotes neurogenesis and cognitive function in aged mice by reducing lipid peroxidation and serum corticosterone levels .

Table 2: Neuroprotective Effects of this compound

StudyModelOutcome
HepG2 cellsAmeliorated oxidative stress induced by benomyl.
Aged miceEnhanced cognitive function and reduced oxidative damage.

Anticancer Potential

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of breast cancer cells through epigenetic mechanisms, including the inhibition of histone deacetylases (HDACs) and alterations in DNA methylation patterns . This suggests that this compound may play a role in cancer therapy by modulating gene expression.

Table 3: Anticancer Effects of this compound

StudyCancer TypeMechanism
Breast cancerInhibition of HDAC activity and global DNA hypomethylation.
HeLa cellsInhibition of NF-κB signaling pathway, suggesting anti-inflammatory properties.

Cardiovascular Applications

This compound has shown promise in cardiovascular health by enhancing fatty acid oxidation and inhibiting glycolysis in cardiomyocytes. A study reported that it could attenuate pathological myocardial hypertrophy, indicating potential therapeutic benefits for heart diseases .

Table 4: Cardiovascular Effects of this compound

StudyModelFindings
CardiomyocytesEnhanced fatty acid oxidation and improved metabolic balance.

Stress Reduction

This compound has been studied for its ability to protect against physical and psychological stress by modulating neurotransmitter turnover in the hippocampus and amygdala regions of the brain . This suggests its potential utility in managing stress-related disorders.

Table 5: Stress-Reducing Effects of this compound

StudyModelOutcome
Mouse modelsReduced turnover of serotonin and norepinephrine under stress conditions.

Mechanism of Action

Valerenic acid acts as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors. It binds to a specific site in the transmembrane domain at the beta and alpha interface, enhancing the inhibitory effects of gamma-aminobutyric acid on the nervous system. This interaction leads to a sedative and anxiolytic effect . Additionally, this compound acts as a partial agonist at the 5-hydroxytryptamine receptor 5A, which is involved in the regulation of the sleep-wake cycle .

Biological Activity

Valerenic acid, a bioactive compound derived from the roots of Valeriana officinalis, has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and data.

1. Overview of this compound

This compound is one of the primary active constituents in valerian root extracts, traditionally used as a herbal remedy for insomnia and anxiety. Its chemical structure allows it to interact with various biological targets, contributing to its pharmacological effects.

2.1 Receptor Interaction

This compound acts as a partial agonist at the 5-HT5A serotonin receptor, which is implicated in mood regulation and circadian rhythms. Research indicates that this compound exhibits significant binding affinity to this receptor, suggesting its potential role in modulating serotonin pathways .

2.2 Enzyme Inhibition

This compound has demonstrated inhibitory effects on several enzymes associated with metabolic disorders:

  • Angiotensin-Converting Enzyme (ACE) : this compound shows an IC50 of 0.225 mg/mL for ACE inhibition, indicating its potential utility in managing hypertension .
  • α-Amylase and α-Glucosidase : It also inhibits these enzymes (IC50 values of 12.53 mg/mL and 0.617 mg/mL respectively), which are relevant in diabetes management .

3. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Breast Cancer Cell Growth Inhibition : this compound treatment resulted in a dose-dependent decrease in proliferation and migration of breast cancer cells (MCF-7 and MDA-MB-231). This effect was associated with reduced histone deacetylase (HDAC) activity and global DNA hypomethylation, indicating epigenetic modifications as a mechanism of action .
Concentration (mM)MCF-7 Inhibition (%)MDA-MB-231 Inhibition (%)
127.92 ± 1.0517.07 ± 1.11
2.513.36 ± 0.6026.99 ± 1.21
550.67 ± 2.5737.65 ± 1.35

4. Neuroprotective Effects

This compound has shown promising neuroprotective properties:

  • Antineurodegenerative Activity : In vitro studies indicate that this compound can protect against amyloid-beta (Aβ25-35) induced cytotoxicity, suggesting its potential in treating neurodegenerative diseases .

5. Antioxidant Activity

Research indicates that this compound possesses moderate antioxidant activity, which may contribute to its overall therapeutic effects by reducing oxidative stress within cells .

6. Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Bioavailability : Studies have shown that this compound has favorable pharmacokinetic properties, with rapid absorption and distribution in the body, although specific data on its half-life and metabolism remain limited .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for validating Valerenic Acid's primary molecular targets (e.g., 5-HT5A receptors, GABAA receptors) in glioblastoma cells?

  • Methodology : Use receptor-binding assays (e.g., radioligand displacement ) combined with siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity. Validate functional effects via electrophysiology for GABAA receptor modulation .
  • Key Assays : Competitive binding assays, Western blotting for receptor expression, and patch-clamp recordings .

Q. What in vitro models are optimal for studying this compound's anti-proliferative effects, and how should IC50 values be calculated?

  • Methodology : Use glioblastoma cell lines (e.g., LN229, U251 MG) treated with this compound in dose-response experiments (0–100 µM). Calculate IC50 via nonlinear regression of viability data (e.g., MTT assay) .
  • Considerations : Account for cell line heterogeneity and culture conditions. Include positive controls (e.g., H2O2 for ROS induction) .

Q. How can researchers reliably assess this compound-induced apoptosis and autophagy in cancer cells?

  • Methodology :

  • Apoptosis : Annexin V/PI staining with flow cytometry, complemented by cleaved caspase-3 (CC3) detection via Western blot .
  • Autophagy : LC3-II/LC3-I ratio analysis (Western blot) and quantification of LC3 puncta via immunofluorescence .

Q. What standardized protocols exist for measuring this compound-triggered oxidative stress in glioblastoma models?

  • Methodology : Use CM-H2DCFDA fluorescent probes to quantify intracellular ROS levels. Pre-treat cells with antioxidants (e.g., NAC) to confirm ROS-dependent mechanisms .
  • Validation : Correlate ROS data with apoptosis markers (e.g., CC3) .

Advanced Research Questions

Q. How can contradictory findings on AMPK pathway activation by this compound be resolved?

  • Context : this compound activates AMPK in glioblastoma, but AMPK's role in cancer is context-dependent (pro-tumorigenic in some models ).
  • Methodology : Use isoform-specific AMPK inhibitors (e.g., Compound C) and genetic knockdown in parallel experiments. Compare effects across cell types (e.g., astrocytes vs. GBM stem cells) .
  • Data Integration : Combine phospho-AMPK Western blotting with metabolic profiling (e.g., ATP/ADP ratios) .

Q. What strategies improve this compound bioavailability and efficacy in in vivo xenograft models?

  • Methodology : Optimize dosing regimens (e.g., intraperitoneal administration every 48 hours ) and use nanoparticle encapsulation to enhance solubility. Monitor tumor growth via bioluminescence (IVIS) and validate molecular effects via IHC (e.g., vimentin, CC3) .
  • Controls : Include vehicle-treated groups and monitor body weight to exclude toxicity .

Q. How should researchers address off-target effects when studying this compound's dual modulation of 5-HT5A and GABAA receptors?

  • Methodology : Employ receptor-specific antagonists (e.g., SB-699551 for 5-HT5A) in combination studies. Use primary neurons or astrocytes to compare receptor expression profiles .
  • Data Interpretation : Cross-validate findings with receptor knockout models .

Q. What statistical frameworks are suitable for analyzing multi-omics data in this compound mechanism studies?

  • Methodology : Apply pathway enrichment analysis (e.g., GSEA) to transcriptomic data and integrate with proteomic results (e.g., EMT markers like E-cadherin, N-cadherin ). Use multivariate regression to identify co-regulated pathways.
  • Tools : R/Bioconductor packages (e.g., DESeq2, STRING DB) .

Q. How can interspecies variability be minimized when translating this compound findings from murine models to human trials?

  • Methodology : Use patient-derived xenografts (PDX) and human organoids. Validate pharmacokinetics in multiple species and adjust dosing using allometric scaling .

Q. What computational models predict this compound's interactions with non-canonical targets (e.g., kinases, epigenetic regulators)?

  • Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) against structural databases. Validate predictions with kinome-wide profiling .

Q. Tables

Table 1 : Key In Vitro and In Vivo Findings for this compound

Model SystemKey FindingsReference
LN229 CellsIC50 = 5.467 µM; ROS-dependent apoptosis via AMPK/ROS axis
U251 MG XenograftTumor growth inhibition (p<0.01); reduced vimentin, increased CC3
NHA CellsNo significant cytotoxicity at therapeutic doses

Table 2 : Methodological Best Practices

ChallengeSolution
ROS quantificationUse CM-H2DCFDA with NAC controls to confirm specificity
AMPK pathway analysisCombine genetic and pharmacological inhibition to dissect roles
In vivo reproducibilityStandardize tumor implantation sites and monitoring protocols

Properties

IUPAC Name

(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9-4-6-12(8-11(3)15(16)17)14-10(2)5-7-13(9)14/h8-9,12-13H,4-7H2,1-3H3,(H,16,17)/b11-8+/t9-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBNTWHYQKGEIQ-SUKRRCERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=C(CCC12)C)C=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034089
Record name Valerenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3569-10-6
Record name (-)-Valerenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3569-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valerenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valerenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALERENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34NDB285PM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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